molecular formula C18H12BiBr3 B6363595 Tris(4-bromophenyl)bismuthane CAS No. 5153-29-7

Tris(4-bromophenyl)bismuthane

Cat. No.: B6363595
CAS No.: 5153-29-7
M. Wt: 677.0 g/mol
InChI Key: YHYYKZNGGYSCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4-bromophenyl)bismuthane is an organobismuth compound that has garnered significant interest in scientific research due to its unique properties and potential applications. The compound consists of a bismuth atom bonded to three 4-bromophenyl groups, making it a triorganylbismuth derivative. This compound is known for its stability and reactivity, which makes it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-bromophenyl)bismuthane can be synthesized through several methods. One common approach involves the reaction of bismuth trichloride with 4-bromophenylmagnesium bromide in a Grignard reaction. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Another method involves the use of organolithium reagents, where 4-bromophenyllithium reacts with bismuth trichloride to form this compound. This reaction also requires an inert atmosphere and a suitable solvent like diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organobismuth compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory methods, ensuring proper handling of reagents, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tris(4-bromophenyl)bismuthane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bismuth(V) compounds, while substitution reactions can produce various substituted phenyl derivatives .

Mechanism of Action

The mechanism by which tris(4-bromophenyl)bismuthane exerts its effects involves its ability to participate in various chemical reactions. The bismuth atom can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-bromophenyl)amine
  • Tris(4-bromophenyl)phosphine
  • Tris(4-bromophenyl)stannane

Uniqueness

Tris(4-bromophenyl)bismuthane is unique due to the presence of the bismuth atom, which imparts distinct reactivity and stability compared to its analogs with nitrogen, phosphorus, or tin. The compound’s low toxicity and environmental friendliness also make it an attractive alternative to other heavy metal compounds .

Properties

IUPAC Name

tris(4-bromophenyl)bismuthane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H4Br.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYYKZNGGYSCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)[Bi](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BiBr3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.